3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride is a chemical compound with the molecular formula C6H12ClNOS and a molecular weight of 181.68 g/mol . This compound is known for its unique bicyclic structure, which includes a sulfur and nitrogen atom within the ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the formation of the bicyclic ring system through a series of chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the bicyclic ring system: This step involves the cyclization of precursor molecules containing sulfur and nitrogen atoms.
Introduction of the hydrochloride group: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also involve purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the bicyclic ring system can form bonds with various biomolecules, affecting their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one hydrochloride can be compared with other similar compounds, such as:
3lambda4-thia-6-azabicyclo[3.2.1]octan-3-one: The non-hydrochloride form of the compound.
3lambda4-thia-6-azabicyclo[3.2.1]octane: A similar compound without the ketone group.
3lambda4-thia-6-azabicyclo[3.2.1]octan-3-ol: A similar compound with a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
Properties
CAS No. |
2648948-53-0 |
---|---|
Molecular Formula |
C6H12ClNOS |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.